Agelasine E

Description

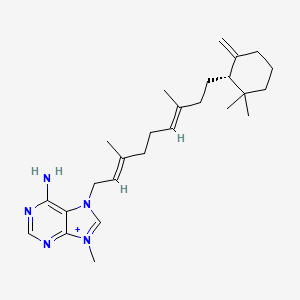

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H40N5+ |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

7-[(2E,6E)-9-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-3,7-dimethylnona-2,6-dienyl]-9-methylpurin-9-ium-6-amine |

InChI |

InChI=1S/C26H40N5/c1-19(12-13-22-21(3)11-8-15-26(22,4)5)9-7-10-20(2)14-16-31-18-30(6)25-23(31)24(27)28-17-29-25/h9,14,17-18,22H,3,7-8,10-13,15-16H2,1-2,4-6H3,(H2,27,28,29)/q+1/b19-9+,20-14+/t22-/m1/s1 |

InChI Key |

PPCBHTAMQFLZHZ-DYKJIVJTSA-N |

Isomeric SMILES |

C/C(=C\CC/C(=C/CN1C=[N+](C2=NC=NC(=C21)N)C)/C)/CC[C@@H]3C(=C)CCCC3(C)C |

Canonical SMILES |

CC(=CCCC(=CCN1C=[N+](C2=NC=NC(=C21)N)C)C)CCC3C(=C)CCCC3(C)C |

Origin of Product |

United States |

Elucidation of Natural Occurrence and Chemosystematic Distribution of Agelasine E

Isolation of Agelasine (B10753911) E from Marine Sponges

Agelasine E, a notable monocyclic diterpenoid, was first identified and isolated from the marine sponge Agelas nakamurai Hoshino, collected from the Okinawan Sea. mdpi.comacs.org This species has proven to be a rich source of various terpenoid and pyrrole (B145914) alkaloid compounds. mdpi.com Subsequent chemical investigations have led to the isolation of this compound and its analogs from other species within the Agelas genus. For instance, it has been isolated from unidentified Agelas species in the Pacific. nih.gov

The genus Agelas is recognized for producing a diverse array of secondary metabolites, with diterpenes featuring a 9-methyladeninium unit, such as the agelasines, being considered a potential defining characteristic for the genus. nih.govresearchgate.net The isolation of this compound from different Agelas species underscores the chemosystematic significance of this class of compounds within this sponge lineage. nih.govuva.nl

The genus Agelas has a wide geographic distribution, primarily inhabiting tropical and subtropical waters. wikipedia.orgresearchgate.net Members of this genus are commonly found in the West Indies, the Mediterranean Sea, the Red Sea, and the Indian Ocean. wikipedia.org They are filter feeders typically residing in shallow reef environments, at depths down to 30 meters, and occasionally as deep as 50 meters. wikipedia.org

The initial isolation of this compound from Agelas nakamurai occurred in the waters of Okinawa, Japan. mdpi.comacs.org This region, along with the broader Indo-Pacific, the Caribbean Sea, and the South China Sea, is a hotspot for the diversity of Agelas species and their associated secondary metabolites. researchgate.netmarinespecies.orgmapress.com The specific ecological conditions of these warm, shallow marine environments are conducive to the proliferation of these sponges and, consequently, the production of unique chemical compounds like this compound. For example, specimens of Agelas that have yielded agelasine-type compounds have been collected from various locations, including Papua New Guinea, the Solomon Islands, and the Philippines. nih.gov

Co-occurrence with Related Agelasine Metabolites

This compound is frequently found alongside a suite of structurally related agelasine compounds and other secondary metabolites within Agelas sponges. During the initial isolation from Agelas nakamurai, this compound was discovered concurrently with Agelasine F, another monocyclic diterpenoid with a 9-methyladeninium unit. mdpi.com Further studies on Okinawan specimens of A. nakamurai have revealed the co-occurrence of this compound with a larger group of known agelasine derivatives, including Agelasine A, B, D, G, and Ageline B. acs.org

The chemical profile of an Agelas sponge can be quite complex, often containing a mixture of different classes of compounds. Besides the characteristic diterpenoid alkaloids, these sponges are also known to produce pyrrole-2-carboxylic acid derivatives. uva.nl The co-occurrence of these various metabolites is a subject of chemotaxonomic study, as the distribution patterns of these compounds can provide insights into the relationships between different species within the Agelasidae family and even suggest connections to other sponge families like Axinellidae and Halichondriidae. uva.nl The consistent co-isolation of this compound with other agelasines highlights a conserved biosynthetic pathway within the Agelas genus. nih.govrsc.org

The following table details some of the agelasine and related metabolites that have been found to co-occur with this compound in various Agelas species.

| Compound Name | Chemical Class | Source Organism(s) |

| Agelasine A | Diterpene Alkaloid | Agelas nakamurai |

| Agelasine B | Diterpene Alkaloid | Agelas nakamurai, Agelas sp. |

| Agelasine D | Diterpene Alkaloid | Agelas nakamurai |

| Agelasine F | Diterpene Alkaloid | Agelas nakamurai, Agelas sp. |

| Agelasine G | Diterpene Alkaloid | Agelas nakamurai, Agelas sp. |

| Ageline B | Diterpene Alkaloid | Agelas nakamurai, Agelas sp. |

| epi-Agelasine C | Diterpene Alkaloid | Agelas mauritiana |

| Agelasidines | Diterpene Alkaloid | Agelas nakamurai |

| Oroidin | Pyrrole-imidazole alkaloid | Agelas sp. |

| Dibromopyrrole | Pyrrole derivative | Agelas sp. |

Biosynthetic Hypotheses and Pathways of Agelasine E

Proposed Biosynthetic Precursors and Building Blocks

The formation of Agelasine (B10753911) E is understood to arise from a mixed biosynthetic process that combines components from isoprenoid metabolism and purine (B94841) metabolism. nih.gov The core building blocks are a C20 diterpenoid unit and a modified adenine (B156593) base.

The diterpenoid scaffold is proposed to originate from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mcgill.ca These units are condensed to form the C20 linear precursor, geranylgeranyl pyrophosphate (GGPP), which is a central intermediate in the biosynthesis of all diterpenes. rsc.orgresearchgate.net The formation of GGPP itself can occur via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, both of which produce IPP and DMAPP.

The purine component is a 9-methyladeninium moiety. The fundamental building block for this unit is the purine nucleobase adenine, which is synthesized de novo in organisms from simple precursors like amino acids and bicarbonate, ultimately leading to nucleotides such as adenosine (B11128) monophosphate (AMP). The methyl group at the N-9 position is hypothesized to be installed by a methyltransferase enzyme using S-adenosyl methionine (SAM) as the methyl donor, a common biological methylating agent. researchgate.net

Table 1: Proposed Biosynthetic Precursors for Agelasine E

| Component | Proposed Precursor | Metabolic Origin |

|---|---|---|

| Diterpenoid Skeleton | Geranylgeranyl Pyrophosphate (GGPP) | Isoprenoid Pathway (MVA/MEP) |

| Cationic Purine Moiety | Adenine (or a derivative like AMP) | Purine Metabolism |

| N-9 Methyl Group | S-Adenosyl Methionine (SAM) | One-Carbon Metabolism |

Enzymatic Transformations and Key Intermediates

Following the generation of the primary building blocks, a series of enzymatic transformations are required to assemble the final this compound structure. Although the specific enzymes from Agelas sponges have not been isolated and characterized, their putative functions can be inferred from the chemical transformations required.

Diterpene Synthesis: The linear precursor, GGPP, must first be cyclized to form the specific carbocyclic skeleton of this compound. This transformation is catalyzed by a class of enzymes known as terpene cyclases (or terpene synthases). These enzymes are responsible for generating the vast structural diversity seen in terpenoid natural products by initiating a cascade of carbocation-mediated cyclizations and rearrangements from the linear pyrophosphate precursor. rsc.org The resulting cyclic diterpene intermediate would possess the core hydrocarbon framework of this compound.

Purine Modification: Concurrently, the adenine precursor must be methylated at the N-9 position. This is likely carried out by an N-methyltransferase enzyme that recognizes the purine base and transfers a methyl group from SAM. researchgate.net This methylation results in the formation of the positively charged 9-methyladeninium cation, a key structural feature of the agelasines.

Conjugation: The final key step is the covalent attachment of the diterpenoid moiety to the modified purine. This likely involves a prenyltransferase-type enzyme. It is hypothesized that the cyclic diterpene, likely in an activated form such as a pyrophosphate or a halide, serves as a substrate. The enzyme would then catalyze the alkylation of the 9-methyladenine (B15306), forming the C-N bond that links the two components. The exact position of attachment on the diterpene skeleton is a defining feature of the specific agelasine isomer being synthesized.

Chemo-Enzymatic Approaches in Biosynthetic Studies

Direct investigation of biosynthetic pathways in marine sponges is challenging due to difficulties in culturing the organisms or their symbiotic microbes, and the complexity of their metabolic networks. Chemo-enzymatic synthesis, which integrates chemical reactions with biological catalysis, offers a powerful alternative for studying and producing complex molecules like this compound. nih.govnih.gov

While specific chemo-enzymatic studies focused exclusively on the this compound biosynthetic pathway are not widely reported in the literature, the principles of this approach are highly applicable. For instance, chemical synthesis has been successfully used to produce various agelasine analogs and key intermediates. nih.gov These synthetic intermediates could be used as probes in biosynthetic studies. By feeding chemically synthesized, isotopically labeled precursors (e.g., a specific cyclized diterpene) to sponge tissue cultures or cell-free enzymatic preparations, researchers could trace the incorporation of the precursor into the final natural product, thereby confirming its role as an intermediate.

Furthermore, the enzymes involved in the pathway, such as the putative terpene cyclase or methyltransferase, could be identified through genome mining and heterologously expressed. nih.gov These isolated enzymes could then be used in in vitro reactions with chemically synthesized substrates to confirm their function and study their mechanisms. This chemo-enzymatic strategy allows for a modular and systematic dissection of the biosynthetic pathway, overcoming the limitations of traditional methods. rsc.orgnih.gov The total synthesis of this compound and its analogs also provides a platform for generating diverse structures that can be tested for biological activity, potentially leading to the development of new therapeutic agents. researchgate.net

Synthetic Methodologies for Agelasine E and Its Analogues

Pioneering Total Synthesis of Agelasine (B10753911) E

The central challenge in constructing the purine (B94841) core of Agelasine E lies in the selective alkylation of the adenine (B156593) scaffold at the N7 and N9 positions to form the characteristic 7,9-dialkylpurinium salt. A key strategy in the pioneering synthesis was the use of a directing group to control the regioselectivity of the alkylation.

The synthesis commenced with a modified purine, specifically N6-methoxy-9-methyl-9H-purin-6-amine. researchgate.netnih.gov The introduction of the methoxy (B1213986) group at the N6 position serves a crucial role: it deactivates the N1 and N3 positions towards alkylation and directs the incoming terpenoid electrophile preferentially to the N7 position. This approach elegantly solves the inherent problem of multiple reactive nitrogen atoms in the purine ring system. The 9-methyl group is pre-installed, simplifying the subsequent alkylation steps. This strategic use of a protecting/directing group is a cornerstone of the initial synthetic route.

The diterpenoid portion of this compound is a monocyclic moiety derived from trixagol. The control of its absolute stereochemistry is crucial for the synthesis of the natural enantiomer, (-)-Agelasine E. While the specifics of the terpenoid synthesis in the very first route to this compound are not extensively detailed in the immediate literature, the general and established approach for the synthesis of various agelasine natural products relies on the use of a chiral pool starting material. researchgate.net

This strategy involves selecting a readily available and enantiomerically pure natural product, such as (+)-manool for (+)-Agelasine D, or (S)-carvone for (-)-Agelasine F, and then elaborating it through a series of stereocontrolled reactions to build the desired terpenoid fragment. researchgate.netresearchgate.net For this compound, a similar approach starting from a suitable chiral precursor would be employed to construct the trixagol-derived side chain with the correct stereochemistry. This ensures that the final product has the same absolute configuration as the natural product.

The pivotal step in the total synthesis is the coupling of the purine and terpenoid moieties. This is achieved through an N-alkylation reaction where the pre-formed terpenoid bromide is reacted with N6-methoxy-9-methyl-9H-purin-6-amine. researchgate.netnih.gov This reaction forms the crucial C-N bond at the N7 position of the purine ring, yielding the desired 7,9-dialkylpurinium salt skeleton. researchgate.netnih.gov Although this reaction is generally efficient, minor amounts of the N6-alkylated isomer can also be formed. nih.gov

Following the successful coupling, the final key functional group transformation is the removal of the N6-methoxy directing group. This is accomplished through a reductive cleavage, a reaction that selectively removes the methoxy group to unveil the amino group of the adenine core, thus completing the synthesis of this compound. researchgate.netnih.gov

Table 1: Key Reactions in the Pioneering Total Synthesis of this compound

| Step | Reaction Type | Reactants | Product Feature |

| 1 | N-Alkylation | N6-methoxy-9-methyl-9H-purin-6-amine, Terpenoid Bromide | Formation of the 7,9-dialkylpurinium core |

| 2 | Reduction | N6-methoxy-7,9-dialkylpurinium intermediate | Removal of the N6-methoxy directing group to yield the final adenine structure |

Synthesis of this compound Enantiomers and Stereoisomers

The synthesis of enantiomers and stereoisomers of natural products is crucial for understanding the stereochemical requirements for their biological activity. While the synthesis of ent-Agelasine E (the unnatural enantiomer) has not been explicitly described in detail, the synthetic strategy to achieve this is well-precedented within the agelasine family.

The synthesis of ent-Agelasine F, for example, was successfully accomplished by starting from (R)-pulegone, the enantiomer of the chiral pool starting material used for the natural (-)-Agelasine F. researchgate.net This demonstrates that by simply choosing the opposite enantiomer of the terpenoid starting material, the entire synthetic sequence can be carried out to produce the unnatural enantiomer of the final product. A similar strategy could be applied to synthesize ent-Agelasine E. This approach provides access to stereoisomers that are unavailable from natural sources and are invaluable for detailed pharmacological studies.

Regioselective Alkylation and Derivatization Strategies

The synthesis of this compound and its analogues presents a significant chemical challenge, primarily centered on the regioselective functionalization of the purine core. The purine heterocycle contains multiple nitrogen atoms that can potentially be alkylated, leading to mixtures of isomers. researchgate.net Consequently, developing strategies to control the site of alkylation is crucial for the efficient synthesis of these complex natural products.

A primary challenge in the synthesis of agelasine-type compounds is controlling the alkylation at the N-7 versus the N-9 position of the purine ring. researchgate.net Research into purine chemistry has revealed that various factors, including the choice of base, solvent, and the presence of directing or protecting groups, can influence the regiochemical outcome of alkylation reactions. researchgate.netrsc.org

One effective strategy to achieve regioselectivity involves the use of a pre-functionalized purine derivative. For instance, in the synthesis of (+)-N⁶-Hydroxyagelasine D and its analogues, a key step is the selective N-7 alkylation of an N⁶-silyloxy-protected purine. researchgate.net This approach successfully directs the introduction of the terpenoid side chain to the desired nitrogen atom. The process involves the N-7 alkylation of N⁶-[tert-butyl(dimethyl)silyloxy]-9-methyl-9H-purin-6-amine to install the diterpenoid moiety, followed by the removal of the silyl protecting group. researchgate.net

Beyond achieving the core structure, significant effort has been dedicated to creating a diverse range of agelasine analogues to explore their biological activities. These derivatization strategies focus on modifying both the purine core and the appended diterpenoid side chain. researchgate.net

Key Derivatization Approaches:

Side-Chain Modification: Analogues have been synthesized featuring simplified terpenoid side chains or side chains derived from other natural products like geranylgeraniol or geranyllinalool. researchgate.net

Purine Core Modification: The substitution on the C2 position of the purine ring has been a target for modification, leading to new classes of simplified agelasine analogues. researchgate.net

These synthetic efforts have not only provided access to the natural products themselves but have also enriched the chemical diversity of agelasine-related compounds, enabling further investigation into their structure-activity relationships. mdpi.com

Research Findings on Alkylation and Derivatization

The following tables summarize specific findings related to the synthesis and derivatization of agelasine analogues.

Table 1: Regioselective Alkylation Strategy for N⁶-Hydroxyagelasine Analogues

| Starting Material | Key Step | Position of Alkylation | Resulting Moiety | Product Class | Reference |

|---|

Table 2: Derivatization Strategies for Agelasine Analogues

| Parent Compound Class | Modification Strategy | Position of Modification | Example of New Moiety | Resulting Analogue Class | Reference |

|---|---|---|---|---|---|

| This compound / F | Simplification of side chain | Diterpenoid tail | Simplified alkyl chains | Simplified agelasine analogues | researchgate.net |

| This compound / F | Modification of side chain source | Diterpenoid tail | Side chains from geranylgeraniol | Novel diterpenyl agelasine analogues | researchgate.net |

Analytical and Spectroscopic Characterization Methodologies for Agelasine E

Advanced Spectroscopic Techniques for Structural Confirmation

NMR spectroscopy is the cornerstone for elucidating the intricate carbon-hydrogen framework and the nitrogen environment within Agelasine (B10753911) E. While standard 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) are routinely used to establish the connectivity of the diterpene and purine (B94841) moieties in agelasine-type alkaloids, advanced nitrogen-specific techniques provide deeper insights. nih.govnih.govresearchgate.net

For the purine core of Agelasine E and its analogs, specialized ¹H-¹⁵N heteronuclear correlation experiments are particularly informative. nih.gov

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct correlations between protons and the nitrogen atoms they are attached to. It is invaluable for assigning the chemical shifts of nitrogen atoms within the purine ring system.

¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and nitrogen atoms, typically over two to four bonds. For this compound, ¹H-¹⁵N HMBC is instrumental in confirming the alkylation pattern on the purine ring, for example, by showing correlations between the methyl protons at the N-9 position and the N-7 and N-9 ring nitrogens. nih.gov It also provides crucial data for understanding tautomerism and the delocalization of the positive charge within the 9-methyladeninium cation. nih.gov

The analysis of various agelasine compounds has established a characteristic set of NMR signals that define their structure. nih.govresearchgate.net

| Technique | Application for this compound Structure | Type of Information Obtained |

|---|---|---|

| ¹H NMR | Identifies all proton environments in the molecule. | Chemical shift, signal multiplicity (splitting), and integration (proton count). |

| ¹³C NMR | Identifies all unique carbon environments. | Chemical shift and type of carbon (CH₃, CH₂, CH, C). |

| COSY | Reveals proton-proton (¹H-¹H) coupling networks. | Identifies adjacent protons within the diterpene rings and side chain. |

| HSQC | Correlates protons with their directly attached carbons (¹JCH). | Assigns specific protons to their corresponding carbons. |

| HMBC | Shows long-range correlations between protons and carbons (²⁻³JCH). | Establishes connectivity across quaternary carbons and heteroatoms, linking the diterpene side chain to the purine moiety. nih.gov |

| ¹H-¹⁵N HSQC/HMBC | Correlates protons with nitrogen atoms in the purine ring. | Confirms N-alkylation pattern, charge distribution, and tautomeric forms. nih.gov |

| NOESY/ROESY | Identifies protons that are close in space. | Provides data on the relative stereochemistry and conformation of the molecule. nih.govnih.gov |

Mass spectrometry is essential for determining the elemental composition and molecular weight of this compound, as well as for its detection in complex mixtures.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This is the primary technique used to determine the precise molecular formula of agelasine compounds. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within a few parts per million), HRESIMS allows for the unambiguous calculation of the elemental composition (C, H, N). nih.gov For instance, the molecular formula for related agelasine alkaloids has been established by observing the [M]⁺ ion in the HRESIMS spectrum. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique is a powerful tool for profiling and identifying agelasines, including this compound, within crude or partially purified sponge extracts. unl.ptjapsonline.com The liquid chromatography step separates the components of the mixture, which are then introduced into the mass spectrometer. Tandem MS (MS/MS) involves selecting the molecular ion of a potential compound and fragmenting it to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint, aiding in the identification of known compounds like this compound in a complex matrix. japsonline.com

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, Flash Chromatography)

The isolation of this compound from its natural source, the marine sponge Agelas nakamurai, involves a multi-step purification process heavily reliant on chromatographic techniques. japsonline.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Flash Chromatography: This is a rapid form of preparative column chromatography used for the initial fractionation of the crude sponge extract. biotage.combiotage.com It allows for the separation of large quantities of material into less complex fractions based on polarity. nih.gov Typically, a silica (B1680970) gel stationary phase is used with a gradient of non-polar to polar solvents (e.g., hexane (B92381) to ethyl acetate (B1210297) to methanol). nih.govresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used in the final purification stages to isolate pure this compound. nih.govyouthstem2030.org Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and methanol (B129727) or acetonitrile), is commonly employed. nih.gov The purity of the final compound is also assessed using analytical HPLC, where a sharp, symmetrical peak in the chromatogram indicates a high degree of purity.

| Technique | Role in Analysis | Typical Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| Flash Chromatography | Initial fractionation of crude extract; preliminary purification. nih.gov | Silica Gel (Normal Phase) | Solvent gradients (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). biotage.com |

| High-Performance Liquid Chromatography (HPLC) | Final purification of isolated fractions; purity assessment. nih.govnih.gov | C18-bonded Silica (Reversed Phase) | Isocratic or gradient mixtures (e.g., Water/Methanol, Water/Acetonitrile), often with additives like TFA. nih.govyouthstem2030.org |

Mechanistic Investigations of Agelasine E S Biological Activities in Vitro

Studies of Antimicrobial Activities

The diterpenoid alkaloid Agelasine (B10753911) E, first synthesized in 2005, belongs to the agelasine family of marine natural products known for a wide spectrum of biological activities. researchgate.netnih.govnih.gov In vitro studies have explored its potential as an antimicrobial agent, alongside numerous synthetic and naturally occurring analogs.

Research into the antibacterial properties of Agelasine E has shown varied efficacy. Notably, its activity against Mycobacterium tuberculosis has been a subject of investigation. The first synthesis of this compound was reported as part of a study to create analogs with antimycobacterial properties. nih.gov This research revealed that this compound itself possesses only modest activity against M. tuberculosis. nih.gov More potent inhibition of bacterial growth was observed in agelasine analogs that feature a relatively long terpenoid substituent at the purine (B94841) 7-position and retain a methoxy (B1213986) group at the N-6 position. nih.gov

While the broader agelasine class has demonstrated activity against various bacteria, specific data for this compound against other pathogens is limited. For instance, extracts from Agelas sp. sponges, which contain a variety of agelasines, show potent activity against Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. smujo.idrsc.org However, studies on specific compounds reveal that activity can be highly structure-dependent; for example, epi-agelasine C was found to be inactive against S. aureus, E. coli, and B. subtilis. nih.gov Similarly, (+)-8′-oxo-agelasine E, a derivative of this compound, showed no antibacterial activity against several strains of methicillin-resistant S. aureus (MRSA). rsc.org

| Compound | Bacterial Species | Activity/Efficacy (MIC) | Reference |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | Modest activity | nih.gov |

| Agelasine F | Mycobacterium tuberculosis (drug-resistant strains) | 3.13 µg/mL | nih.govthieme-connect.com |

| ent-Agelasine F | Staphylococcus aureus | 2 µg/mL | nih.gov |

| ent-Agelasine F | Escherichia coli | 16 µg/mL | nih.gov |

| Agelasine B | Staphylococcus aureus | Potent activity | smujo.id |

| Agelasine D | Staphylococcus aureus | Potent activity | smujo.id |

| epi-Agelasine C | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Inactive | nih.gov |

| Agelamadins A & B | Bacillus subtilis | 16 µg/mL | rsc.org |

| Agelamadins A & B | Micrococcus luteus | 4.0 µg/mL and 8.0 µg/mL, respectively | rsc.org |

The antifungal potential of the agelasine class of compounds has been established, although specific efficacy data for this compound are not prominently featured in available research. researchgate.netnih.gov Studies on related compounds indicate a broad spectrum of activity. For example, crude extracts of Agelas sp. containing agelasine F and ageline B have shown activity against the fungi Candida albicans and Candida utilis. nih.gov Pure samples of agelasine F were also found to inhibit C. albicans. nih.gov Furthermore, agelasine F demonstrates inhibitory effects against Aspergillus niger. nih.gov

Other related structures also exhibit significant antifungal properties. Agelasine oxime derivatives have been reported to be active against Cryptococcus neoformans. nih.gov Additionally, certain pyrrole-imidazole alkaloids isolated from Agelas sponges, such as agelamadins A, B, C, and E, have shown inhibitory activity against C. neoformans. rsc.org

| Compound | Fungal Species | Activity/Efficacy (MIC/IC₅₀) | Reference |

|---|---|---|---|

| Agelasine F | Candida albicans | Active | nih.gov |

| Agelasine F | Aspergillus niger | Inhibits at 100 µg/mL | nih.gov |

| Ageline B | Candida albicans | Active | nih.gov |

| Agelasine Oxime Derivatives (1 and 3) | Cryptococcus neoformans | IC₅₀: 5.94 µg/mL and 4.96 µg/mL, respectively | nih.gov |

| Agelamadin A | Cryptococcus neoformans | IC₅₀: 8.0 µg/mL | rsc.org |

| Agelamadin B | Cryptococcus neoformans | IC₅₀: 4.0 µg/mL | rsc.org |

The precise mechanism of action by which agelasines exert their antimicrobial effects is not yet fully understood. researchgate.netresearchgate.net One of the noted biological activities of this class of compounds is the inhibition of Na,K-ATPase and other ATPases; however, the direct relevance of this inhibition to their antimicrobial and antineoplastic properties remains poorly defined. researchgate.netresearchgate.net

A more recent hypothesis suggests that the antimicrobial activity may stem from the compounds' ability to interact with and disrupt cellular membranes. vliz.be A study investigating agelasine D and several synthetic analogs found that these compounds increased the stored curvature elastic stress within lipid bilayers. vliz.be This action suggests a tendency to deform the membrane, which could compromise its integrity and lead to cell death. vliz.be Although this compound was not included in this particular study, this membrane-affecting mechanism provides a plausible explanation for the bioactivity of the agelasine family as a whole. vliz.be

Investigations of Antiprotozoal Activities

The agelasine family and its synthetic analogs have demonstrated significant potential as antiprotozoal agents, with activity reported against a range of pathogenic protozoa. researchgate.netresearchgate.net

While the synthesis of this compound has been accomplished, specific data on its efficacy against protozoal pathogens are scarce in the reviewed literature. nih.govpsu.edu However, extensive screening of its close structural relatives provides strong evidence of the class's antiprotozoal potential. nih.govmdpi.comnih.gov

Agelasine D, for instance, has shown significant activity against the malaria parasite Plasmodium falciparum, with an IC₅₀ value of 0.29 µg/mL (0.63 µM). nih.govmdpi.com This was found to be more potent than the activity reported for agelasines J, K, and L against the same parasite. nih.govmdpi.comacs.orgnih.gov Screening of various agelasine analogs has identified compounds with selective inhibitory activity against Leishmania infantum (IC₅₀ <0.5 µg/mL) and Trypanosoma cruzi (IC₅₀ <1 µg/mL). nih.gov Furthermore, some agelasine analogs have been reported for the first time to inhibit the growth of Acanthamoeba castellanii, the causative agent of a severe corneal infection. researchgate.netnih.gov

| Compound | Protozoal Pathogen | Activity/Efficacy (IC₅₀) | Reference |

|---|---|---|---|

| Agelasine D | Plasmodium falciparum | 0.29 µg/mL | nih.govmdpi.com |

| Agelasine D | Leishmania infantum | 1.5 µg/mL | nih.gov |

| Agelasine D | Trypanosoma cruzi | 1.8 µg/mL | nih.gov |

| Agelasine D | Trypanosoma brucei | 1.0 µg/mL | nih.gov |

| Agelasine J | Plasmodium falciparum | 6.6 µM | nih.govacs.org |

| Agelasine K | Plasmodium falciparum | 8.3 µM | nih.govacs.org |

| Agelasine L | Plasmodium falciparum | 18 µM | nih.govacs.org |

| Agelasine Analogs (General) | Acanthamoeba castellanii | Active | researchgate.netnih.gov |

| Agelasine Oxime Derivatives (1 and 3) | Leishmania donovani | IC₅₀: 29.28 µg/mL and 28.55 µg/mL, respectively | nih.gov |

The mechanism of action for the antiprotozoal effects of agelasines remains largely undetermined. core.ac.uk As with their antimicrobial properties, the observed inhibition of ATPases is a known bioactivity, but its direct role in killing protozoal pathogens has not been confirmed. researchgate.net The hypothesis that these compounds interfere with the physical properties of the cell membrane, leading to deformation and loss of integrity, is also a plausible, though unproven, mechanism for their antiprotozoal action. vliz.be General mechanisms for antiprotozoal drugs often involve the inhibition of essential parasite metabolic pathways, such as DNA, RNA, or protein synthesis, or the generation of damaging reactive oxygen species, but specific investigations into these pathways for this compound have not been reported. slideshare.net

Cytotoxic Effects in Cellular Models

Cytotoxic Effects in Cellular Models

In Vitro Cytotoxicity against Non-Human Cell Lines (e.g., Vero cells, CHO-K1 cells, MCR-5 fibroblast cells)

This compound and its analogs have been evaluated for their cytotoxic effects on various non-human cell lines to understand their general toxicity. Studies have shown that these compounds can inhibit the growth of Chinese Hamster Ovary (CHO-K1) cells. For instance, certain agelasine derivatives demonstrated significant growth inhibition of CHO-K1 cells, with ED50 values of 5.70 and 2.21 μg/mL, respectively mdpi.comnih.gov. Another study reported that some synthesized agelasine analogs were tested against VERO and/or MRC-5 cells researchgate.net. Specifically, agelasine D was evaluated for its toxicity against MCR-5 fibroblast cells to determine the selectivity of its antiprotozoal action nih.gov.

Table 1: In Vitro Cytotoxicity of Agelasine Analogs against Non-Human Cell Lines

| Compound/Analog | Cell Line | Activity | Reference |

| Agelasidine C | CHO-K1 | ED50: 5.70 µg/mL | mdpi.comnih.gov |

| Agelasidine D | CHO-K1 | ED50: 2.21 µg/mL | mdpi.comnih.gov |

| Agelasine Analogs | VERO, MRC-5 | Cytotoxicity Tested | researchgate.net |

| Agelasine D | MRC-5 | Toxicity Assessed | nih.gov |

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., L1210, ACHN, Hep3B, PC9, A549, HT29, MDA-MB-231, U937, K562, UT7, HeLa)

This compound and related compounds have demonstrated a broad spectrum of cytotoxic activity against numerous human cancer cell lines.

Leukemia Cell Lines: this compound has shown potent cytotoxicity against the CLL cell line with an IC50 value of 16 µM mdpi.comnih.gov. Other agelasine compounds have also been found to be active against various leukemia cell lines. For instance, agelasine G exhibited cytotoxicity against murine lymphoma L1210 cells with an IC50 value of 3.1 µg/mL nih.govrsc.orgresearchgate.net. Slagenins B and C, other alkaloids from the Agelas sponge, were cytotoxic to L1210 cells with IC50 values of 7.5 and 7.0 μg/mL, respectively rsc.org. Agelasimines A and B were found to be cytotoxic against L1210 leukemia cells in the nanomolar range mdpi.com. Furthermore, synthetic agelasine analogs have shown high cytotoxicity against U937-GTB and CEM cancer cell lines, with IC50 values ranging from 0.55 to 4.2 μM mdpi.com.

Kidney and Liver Cancer Cell Lines: Modified agelasine analogs have shown potent inhibition of ACHN renal adenocarcinoma cells nih.gov. The introduction of an amino group in synthetic analogs was found to enhance activity against ACHN cells researchgate.net. In studies on liver cancer, extracts from Agelas sp. showed severe cytotoxicity in Hep3B cells nih.gov. Specifically, (-)-agelasine D was more cytotoxic to Hep3B cells than its derivative, (-)-agelamide D, with GI50 values of 9.9 µM and 12.0 µM, respectively researchgate.netmdpi.comresearchgate.net.

Lung, Colon, and Breast Cancer Cell Lines: The cytotoxicity of agelasine compounds extends to lung, colon, and breast cancer cell lines. Extracts from Agelas cerebrum were strongly cytotoxic against A549 (lung), HT29 (colon), and MDA-MB-231 (breast) human tumor cell lines at concentrations ≥1 mg/mL mdpi.comnih.gov. Another study found that certain diterpene alkaloids from Agelas mauritiana exhibited moderate cytotoxicity against PC9 and A549 (lung), as well as U937 (histiocytic lymphoma) cell lines with IC50 values ranging from 4.49 to 14.41 μM nih.govrsc.org. Asmarine B, a related compound, showed activity against human lung and colon carcinoma cells nih.gov. Extracts from Agelas sp. were also cytotoxic to MDA-MB-231 and HT29 cells nih.gov.

Other Cancer Cell Lines: Compounds isolated from Agelas nakamurai, including this compound, were found to be inactive (IC50 > 10 μM) against Huh-7 (hepatoma) and EJ-1 (bladder carcinoma) human cancer cell lines in one study acs.orgnih.gov. However, other research showed that compounds from Agelas mauritiana had activity against K562 (chronic myelogenous leukemia) cells mdpi.com.

Table 2: In Vitro Cytotoxicity of this compound and Analogs Against Human Cancer Cell Lines

| Compound/Analog | Cell Line | Cell Type | Activity (IC50/GI50) | Reference |

| This compound | CLL | Chronic Lymphocytic Leukemia | 16 µM | mdpi.comnih.gov |

| Agelasine G | L1210 | Murine Lymphoma | 3.1 µg/mL | nih.govrsc.orgresearchgate.net |

| Agelasimine A & B | L1210 | Murine Leukemia | Nanomolar range | mdpi.com |

| Synthetic Analogs | U937-GTB, CEM | Leukemia | 0.55 - 4.2 µM | mdpi.com |

| Synthetic Analogs | ACHN | Renal Adenocarcinoma | Potent Inhibition | researchgate.netnih.gov |

| (-)-Agelasine D | Hep3B | Hepatocellular Carcinoma | 9.9 µM | researchgate.netmdpi.comresearchgate.net |

| Agelas cerebrum Extract | A549, HT29, MDA-MB-231 | Lung, Colon, Breast Carcinoma | ≥1 mg/mL | mdpi.comnih.gov |

| Diterpene Alkaloids | PC9, A549, U937 | Lung Carcinoma, Histiocytic Lymphoma | 4.49 - 14.41 μM | nih.govrsc.org |

| Compounds from A. mauritiana | K562 | Chronic Myelogenous Leukemia | IC50: 6.4 & 6.3 µM | mdpi.com |

| This compound | Huh-7, EJ-1 | Hepatoma, Bladder Carcinoma | > 10 µM (inactive) | acs.orgnih.gov |

Cellular Mechanisms of Cytotoxicity (e.g., induction of apoptosis, endoplasmic reticulum stress, effects on lipid bilayers)

The cytotoxic effects of agelasine compounds are mediated through several cellular mechanisms, primarily the induction of apoptosis and endoplasmic reticulum (ER) stress.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a key mechanism by which agelasine derivatives exert their anticancer effects mdpi.com. Agelasine B has been shown to induce apoptosis in human breast cancer cells (MCF-7 and SKBr3) and prostate cancer cells (PC3) mdpi.comucv.ve. This process is linked to the release of Ca2+ from the endoplasmic reticulum, leading to DNA fragmentation mdpi.comucv.ve. The pro-apoptotic effect of agelasine B is further supported by the activation of caspase-8 and a reduction in the anti-apoptotic protein Bcl-2 mdpi.comucv.ve. Similarly, extracts from Agelas sp. have been found to enhance radiation-induced apoptosis in Hep3B cells nih.gov. Studies on other related compounds have also demonstrated apoptosis induction through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and activation of caspases plos.org.

Endoplasmic Reticulum (ER) Stress: ER stress is another significant pathway implicated in the cytotoxicity of agelasine compounds. The ER plays a crucial role in protein folding and calcium homeostasis, and disruptions to these functions can trigger cell death mdpi.com. Agelasine B is known to be a regulator of ER calcium homeostasis, inducing a sustained increase in intracellular Ca2+ by inhibiting the ER Ca2+-ATPase (SERCA) ucv.vemdpi.com. This disruption of calcium balance leads to ER stress. Furthermore, studies on (-)-agelasidine A, a related compound, have shown that it induces ER stress-dependent apoptosis in human hepatocellular carcinoma cells researchgate.net. This is evidenced by the upregulation of ER stress-related proteins such as GRP78, phosphorylated PERK, and ATF4 researchgate.net. The induction of ER stress by agelasine compounds can activate both extrinsic and intrinsic apoptotic pathways researchgate.net.

Enzymatic and Receptor Modulation Studies

Inhibition of Na+,K+-ATPase

This compound and its related compounds are recognized for their inhibitory effects on Na+,K+-ATPase, an essential enzyme responsible for maintaining sodium and potassium gradients across the cell membrane wikipedia.org. This inhibition is a significant aspect of their biological activity mdpi.comnih.gov.

Early studies identified agelasine-E and -F as novel diterpenoids possessing inhibitory effects on Na+,K+-ATPase mdpi.commdpi.com. The inhibition of Na+,K+-ATPase from the brain and kidney by compounds like agelasidine C and agelasine B has been shown to be potent nih.gov. In contrast, the inhibition of the heart Na+,K+-ATPase was less potent nih.gov.

Kinetic analyses revealed that the inhibition of pig brain Na+,K+-ATPase by these compounds is noncompetitive with respect to ATP nih.gov. The mechanism appears to involve the binding of two molecules of the inhibitor to one enzyme molecule nih.gov. The long nonpolar side chains of the agelasines play a crucial role in this inhibitory action nih.gov. The interaction of these compounds with the enzyme can dramatically alter the cooperative interaction between the K+-binding sites nih.gov.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity researchgate.net. Certain agelasine compounds have been identified as inhibitors of PTP1B.

Agelasine G, a brominated diterpene alkaloid, was identified as a selective inhibitor of PTP1B researchgate.net. It showed inhibitory activity with an IC50 value of 15 μM acs.orgnih.gov. In contrast, its non-brominated counterpart, ageline B, did not exhibit this inhibitory effect, suggesting that the bromine atom is important for the PTP1B inhibitory activity rsc.org. The inhibition of PTP1B by agelasine G was shown to activate the insulin signaling pathway in Huh-7 human hepatoma cells rsc.orgresearchgate.net.

Modulation of Cbl-b Ubiquitin Ligase

Investigations into the biological activities of this compound have explored its interaction with the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase. Cbl-b is a crucial negative regulator of T-cell activation; by inhibiting it, the immune response can be enhanced. nih.gov An in vitro study on various agelasine and ageliferin (B1246841) compounds isolated from the coralline demosponge Astrosclera willeyana tested their ability to inhibit the enzymatic activity of the Cbl-b ubiquitin ligase. nih.govnih.gov While ageliferin derivatives showed more potent inhibition, agelasine diterpenoids, including compounds structurally related to this compound, exhibited weak inhibitory activities against Cbl-b, with IC50 values greater than 50 µM. nih.govmdpi.com

E3 ubiquitin ligases like Cbl-b are pivotal in regulating immune cell function, and their inhibition is a subject of interest for immunomodulatory therapies. nih.govcancer.gov The general mechanism of inhibition involves the binding of the small molecule to the enzyme, which in turn blocks the transfer of ubiquitin to target proteins, a process central to many cellular signaling pathways. researchgate.net

Potential Interactions with Acetylcholinesterase (AChE)

This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). tjnpr.orgunair.ac.id The inhibition of AChE is a key strategy in managing conditions like Alzheimer's disease, as it increases the levels of acetylcholine in the brain, a neurotransmitter essential for cognitive function and memory. unair.ac.idpensoft.net

In silico molecular docking studies have been conducted to predict the binding affinity of various agelasine compounds, including this compound, to AChE. tjnpr.orgresearchgate.net These computational analyses suggest that agelasine compounds can form strong interactions with the active site of the enzyme. tjnpr.org For instance, the binding affinity of this compound against AChE was calculated to be -9.9 kcal/mol. researchgate.net The proposed interaction involves the purine component of the agelasine molecule, which can establish hydrogen bonds and steric interactions with key amino acid residues, such as Trp84, within the enzyme's binding site. tjnpr.orgresearchgate.net One study isolated iso-agelasine C from the marine sponge Agelas nakamurai and found it had moderate inhibitory activity against AChE with an IC50 value of 30.68 ± 0.92 µg/mL. unair.ac.id

Table 1: Predicted Binding Affinities of Agelasine Compounds against Acetylcholinesterase (AChE)

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Agelasine A | -10.2 |

| Agelasine B | -10.5 |

| Agelasine C | -10.1 |

| Agelasine D | -10.2 |

| This compound | -9.9 |

| Agelasine F | -10.1 |

Data sourced from molecular docking studies. researchgate.net

Antifouling Properties and Mechanisms

This compound is one of several diterpenoid alkaloids derived from marine sponges of the genus Agelas that exhibit significant antifouling properties. sphinxsai.comnih.govvliz.be Biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, is a major issue for maritime industries, and there is a pressing need for effective and environmentally friendly antifouling agents. dntb.gov.ua The chemical structure of agelasines, which combines a terpenoid group with a purine derivative, is associated with their broad-spectrum biological activities, including their ability to deter marine fouling organisms. vliz.be

Efficacy Against Marine Biofouling Organisms

The antifouling capabilities of agelasine compounds have been demonstrated against several key marine biofouling organisms. In vitro bioassays have shown that agelasine derivatives can inhibit the settlement of barnacle larvae, a major component of macrofouling. sphinxsai.comhilarispublisher.com For example, studies have documented the inhibitory effects of agelasine compounds on the larval settlement of Balanus improvisus (also known as Amphibalanus improvisus). hilarispublisher.comresearchgate.netresearchgate.net

Beyond barnacles, the efficacy of agelasines extends to other fouling species. Research has shown that related compounds like epi-agelasine C can inhibit the settlement of spores from the green alga Ulva and display activity against various microalgae. nih.gov Some agelasine derivatives have also been found to inhibit the growth of planktonic bacteria, such as Staphylococcus epidermidis, which are involved in the initial formation of biofilms on submerged surfaces. hilarispublisher.comresearchgate.net

Table 2: Antifouling Activity of Selected Agelasine Compounds

| Compound | Target Organism | Observed Effect |

|---|---|---|

| Agelasine D | Balanus improvisus (Barnacle) larvae | Inhibition of larval settlement (EC50 = 0.11 µM). researchgate.net |

| (-)-Agelasine D | Balanus improvisus (Barnacle) larvae | Inhibition of larval settlement and larval toxicity. researchgate.net |

| (-)-Agelasine D | Staphylococcus epidermidis (Biofilm bacteria) | Inhibition of planktonic bacterial growth. researchgate.net |

| epi-Agelasine C | Ulva sp. (Green alga) spores | Inhibition of spore settlement. nih.gov |

This table summarizes findings from various in vitro studies.

Proposed Molecular Targets in Biofouling Pathways

The mechanism of action for the antifouling properties of this compound and related compounds is thought to be multifactorial, involving the disruption of key biological processes in fouling organisms. dntb.gov.ua One of the significant proposed molecular targets is the enzyme acetylcholinesterase (AChE). dntb.gov.uaifremer.fr AChE plays a role in neurotransmission, which is crucial for the exploratory and settlement behaviors of the larvae of many marine invertebrates. ifremer.fr By inhibiting AChE, agelasine compounds may disrupt these crucial early stages of the fouling process. tjnpr.orgresearchgate.net The interaction with AChE, as detailed in section 6.4.4, is therefore considered a key component of the antifouling mechanism of these natural products. researchgate.netifremer.fr

Structure Activity Relationship Sar Studies of Agelasine E and Its Analogues

Influence of Terpenoid Side Chain Modifications on Bioactivity

Research indicates that the length of the N-7 terpenoid side chain is one of the most critical factors influencing bioactivity. diva-portal.org A relatively long side chain is essential for potent antimycobacterial activity. nih.govresearchgate.netnih.gov For instance, analogues featuring a geranylgeranyl chain at the N-7 position demonstrated significant activity against Mycobacterium tuberculosis. researchgate.netnih.gov In contrast, analogues with shorter chains, such as a geranyl side chain, have shown poor antimicrobial activity. uio.no The general importance of the terpenoid chain length has been observed across a range of biological effects, including antimicrobial, antiprotozoal, antifouling, and cytotoxic activities. mdpi.com

The degree of unsaturation within the side chain also plays a role. Studies have found that unsaturation is important for antibacterial activity. nih.gov When compared to unsaturated counterparts, phytyl derivatives, which have a saturated terpenoid chain, exhibited reduced inhibitory activity against bacteria. nih.gov However, the specific geometry of the double bonds within the terpenoid side chain does not appear to have a major influence on antibacterial activity. nih.gov Synthetic efforts have produced a variety of analogues with simplified terpenoid side chains, derived from natural products like geraniol, β-cyclocitral, and pulegone, to further probe these relationships. mdpi.comresearchgate.net

| Side Chain Modification | Key Finding | Biological Activity Affected | Citation |

| Chain Length | A long terpenoid substituent at the N-7 position is required for significant activity. | Antimycobacterial | nih.govresearchgate.netnih.gov |

| Geranylgeranyl chain confers potent activity. | Antimicrobial, Antitubercular | researchgate.netnih.gov | |

| The length is a critical factor for overall bioactivity. | General Bioactivity | diva-portal.orgmdpi.com | |

| Unsaturation | Unsaturation in the side chain is important for activity. | Antibacterial | nih.gov |

| Saturated phytyl derivatives show reduced activity. | Antibacterial | nih.gov | |

| Geometry | The geometry of the side chain appears to have no significant influence. | Antibacterial | nih.gov |

Impact of Purine (B94841) Nucleus Modifications on Biological Activities

Modifications to the central purine core of Agelasine (B10753911) E have profound effects on its biological activity, often tuning its selectivity towards different pathogens or cell types.

Substitutions at the C-2 position of the purine ring are particularly impactful. The introduction of a methyl group at this position has been shown to increase antimicrobial and antiprotozoal activity. mdpi.comresearchgate.netnih.gov Conversely, introducing amino groups at the C-2 position can enhance cytotoxic activity against various cancer cell lines. researchgate.netnih.gov

The substituent at the N-6 position is also critical. Synthetic precursors of agelasine analogues that retain a methoxy (B1213986) (MeO-) group at the N-6 position are highly potent inhibitors of Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov However, analogues that have a free amino (NH2) group at the N-6 position, like the natural agelasines, exhibit only modest antimycobacterial activity. nih.gov This suggests that the N-6 methoxy group is beneficial for this specific activity.

Furthermore, oxidation of the purine ring system generally leads to a decrease in potency. The formation of 8-oxopurine analogues resulted in compounds that were less potent in both antibacterial and cytotoxic assays compared to their non-oxidized counterparts. nih.gov

| Purine Modification | Key Finding | Biological Activity Affected | Citation |

| C-2 Position | Introduction of a methyl group is beneficial. | Antimycobacterial, Antiprotozoal | mdpi.comresearchgate.netnih.gov |

| Introduction of an amino group may enhance activity. | Anticancer | researchgate.netnih.gov | |

| N-6 Position | A methoxy (MeO-) directing group increases potency. | Antimycobacterial | nih.govresearchgate.netnih.gov |

| A free amino (NH2) group results in modest activity. | Antimycobacterial | nih.gov | |

| C-8 Position | Oxidation to an 8-oxo function reduces potency. | Antibacterial, Cytotoxic | nih.gov |

Stereochemical Effects on Biological Potency and Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, within the Agelasine E framework is another determinant of its biological potency. Many agelasines are chiral molecules, meaning they exist as non-superimposable mirror images (enantiomers). Different stereoisomers of agelasine analogues have been shown to possess varied biological activities.

For example, the natural products agelasine A and agelasine B differ in the stereochemistry of their decaline (B1670448) core, highlighting how subtle changes in spatial arrangement can arise naturally. mdpi.com Synthetic chemistry has enabled the creation of specific enantiomers to test their effects. For instance, the enantiomer of the natural terpenoid side chain of (-)-agelasine E, known as (+)-trixagol, has been synthesized. rsc.org This allows for the construction of the corresponding enantiomeric agelasine analogue to compare its bioactivity directly with the natural form.

The synthesis of (+)-ageloxime D, the enantiomer of a related natural product, was undertaken to explore these stereochemical distinctions. uio.no Studies comparing enantiomers, such as (+)- and (-)-agelasine C, have shown differences in their physical properties like optical rotation, which is indicative of their distinct three-dimensional structures. nih.gov These differences in stereochemistry can lead to differential binding affinities with their biological targets, thereby affecting their potency and selectivity.

Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking)

Computational chemistry has emerged as a powerful tool for rationalizing the SAR of this compound and its analogues. Techniques like molecular docking allow researchers to predict how these molecules might bind to the active sites of specific protein targets.

Molecular docking studies have been performed to investigate the interactions of agelasine alkaloids with various biological targets. researchgate.net For example, Agelasine D, E, and F were docked into a protein pocket, revealing differences in their binding energies, which can be correlated with their observed biological activities. researchgate.net Such studies can help identify key amino acid residues that interact with the ligand, providing a molecular basis for the observed SAR.

Reverse docking has also been employed to identify potential molecular targets for agelasine F within Mycobacterium tuberculosis, offering hypotheses about its mechanism of action. untirta.ac.id In other studies, docking simulations of agelasine analogues against protein receptors like EGFR and HER2 have been used to explore their potential as anticancer agents. researchgate.net Furthermore, computational methods such as Natural Bond Orbital (NBO) analysis have been used to calculate atomic charges within the purine ring, helping to explain the regioselectivity of alkylation at the N-7 position, a key step in the synthesis of these compounds. uio.no These computational approaches provide valuable insights that can guide the design of new, more potent, and selective agelasine analogues.

| Compound | Target/Method | Finding/Purpose | Citation |

| Agelasine D, E, F | Molecular Docking | Predicted binding energies in a protein pocket. | researchgate.net |

| Agelasine F | Reverse Docking | Identification of potential enzyme targets in M. tuberculosis. | untirta.ac.id |

| Agelasine Analogues | Molecular Docking | Explored interactions with EGFR and HER2 cancer protein receptors. | researchgate.net |

| Agelasine Analogues | NBO Analysis | Calculated atomic charges to understand reaction selectivity. | uio.no |

Ecological and Chemical Ecology Significance of Agelasine E

Role of Agelasine (B10753911) E in Sponge Chemical Defense

Sponges of the genus Agelas are known for producing a variety of secondary metabolites, which are believed to serve as a chemical defense mechanism. wikipedia.org These compounds, including the agelasines, are thought to protect the sponge from predation and microbial fouling. wikipedia.orgmdpi.com The agelasines are a class of 7,9-dialkylpurinium salts that possess a diterpenoid side chain. wikipedia.org

The chemical defense hypothesis is supported by the bioactivities associated with these compounds. Agelasines have demonstrated antimicrobial and cytotoxic effects, which could deter potential predators and prevent the settlement of microorganisms on the sponge's surface. wikipedia.orgdiva-portal.org Specifically, compounds isolated from Agelas sponges have been shown to have antifouling activities. diva-portal.orgscispace.com For instance, epi-agelasine C, a related compound, has been reported to inhibit the settlement of the macroalga Ulva conglobata. scispace.com The pyrrole-imidazole alkaloids, another major class of metabolites in Agelas sponges, are considered the primary chemical defense against predatory fish. mdpi.comrsc.org

Metabolite Production in Wild vs. Farmed Sponge Populations

The production of secondary metabolites like Agelasine E can vary between wild and farmed sponge populations. This has significant implications for the sustainable production of these bioactive compounds for various applications.

Research on A. oroides indicated that the production of certain terpenoid alkaloids, specifically agelasine and agelasine A, was significantly higher in farmed explants compared to their wild counterparts. nih.govresearchgate.net While this compound was identified in these sponges, the study highlighted significant increases for agelasine and agelasine A in the farmed population. nih.govresearchgate.net This suggests that aquaculture conditions might stimulate the production of certain bioactive compounds. nih.gov

Conversely, the same study noted that the production of some bromopyrrole alkaloids, which also serve as chemical defenders, was higher in wild A. oroides sponges. nih.gov This highlights the complexity of how environmental conditions influence the production of different classes of secondary metabolites within the same organism.

Below is a data table summarizing the relative abundance of different alkaloid subclasses in wild versus farmed Agelas oroides:

| Alkaloid Subclass | Farmed A. oroides (%) | Wild A. oroides (%) |

| Linear Pyrrole (B145914) Alkaloids | 97.2 | 95.1 |

| Fused Cyclic Pyrrole Alkaloids | <1.0 | <1.0 |

| Dimeric Pyrrole Alkaloids | 0.4 | 0.2 |

| Terpenoid Alkaloids | 1.3 | 0.6 |

Future Research Trajectories for Agelasine E

Exploration of Novel Biological Targets and Mechanisms

Future research on Agelasine (B10753911) E is poised to uncover new biological targets and further elucidate its mechanisms of action. While initial studies have identified its inhibitory effects on Na,K-ATPase, the full spectrum of its cellular interactions remains to be explored. nih.govmdpi.comresearchgate.netmdpi.com The broad-ranging biological activities of agelasines, including antimicrobial, antineoplastic, and anti-inflammatory properties, suggest that they may interact with multiple cellular pathways. nih.govvliz.beresearchgate.netnih.gov

A promising avenue of investigation is the use of chemical-genetic profiling in model organisms like yeast. This approach can identify genes and cellular pathways that are sensitive to Agelasine E, providing clues to its mode of action. brennerlab.net For instance, identifying which yeast deletion mutants are hypersensitive to this compound can pinpoint the biological processes it perturbs. brennerlab.net

Furthermore, exploring its effects on membrane biophysics could reveal novel mechanisms. Some agelasine analogs have been shown to affect the physical properties of lipid bilayers, suggesting a potential mechanism of action that involves altering membrane fluidity and curvature stress. vliz.be Investigating whether this compound shares these properties could provide a new framework for understanding its bioactivity.

The diverse bioactivities of the broader agelasine family also offer direction for future studies. For example, some agelasines have shown activity against parasites like Plasmodium falciparum and Trypanosoma brucei, while others exhibit cytotoxicity against various cancer cell lines, including drug-resistant ones. nih.govmdpi.com Systematic screening of this compound against a wider panel of cancer cell lines, pathogens, and parasites could uncover new therapeutic applications. nih.govnih.govuea.ac.uk

Development of Advanced Synthetic Strategies for Complex Analogues

The development of more sophisticated synthetic methodologies is crucial for producing complex analogues of this compound, which will facilitate a deeper understanding of its structure-activity relationships (SAR). mdpi.com The first total synthesis of this compound has been accomplished, providing a foundation for creating novel derivatives. nih.govresearchgate.net

Future synthetic efforts should focus on several key areas:

Stereoselective Synthesis: Developing more efficient and stereocontrolled routes to the diterpenoid side chain will be essential for producing enantiomerically pure analogues. researchgate.netuio.no This will allow for a precise evaluation of how stereochemistry influences biological activity.

Modification of the Purine (B94841) Core: Introducing a wider variety of substituents on the purine ring system can modulate the compound's electronic and steric properties, potentially leading to enhanced potency or selectivity. uio.noresearchgate.net

Side Chain Diversification: Synthesizing analogues with different terpenoid side chains, including those derived from other natural products, will help to determine the optimal side chain length and conformation for specific biological activities. mdpi.comnih.govresearchgate.net The synthesis of analogues with simplified side chains has already shown that structural complexity can sometimes be reduced without sacrificing biological activity. mdpi.comresearchgate.net

Combinatorial Approaches: The development of combinatorial synthetic strategies could accelerate the generation of large libraries of this compound analogues for high-throughput screening.

One of the general synthetic strategies that has been employed for related compounds involves the regioselective alkylation of an N6-methoxy-9-methyladenine precursor with a terpenyl halide. mdpi.com Refining this and other existing methods, as well as developing entirely new synthetic pathways, will be critical for advancing the field. uio.no The synthesis of structurally simplified analogs has already proven to be a fruitful approach, sometimes yielding compounds with greater potency than the natural product itself. mdpi.comresearchgate.net

Chemoinformatic and Computational Screening for New Applications

Chemoinformatics and computational screening are powerful tools that can accelerate the discovery of new applications for this compound and its analogues. mdpi.comimtm.cznih.gov These in silico methods can be used to predict potential biological targets, optimize lead compounds, and design new analogues with improved properties. imtm.cz

Key computational approaches that can be applied to this compound research include:

Molecular Docking and Dynamics: These techniques can be used to model the interaction of this compound with known and potential protein targets. imtm.cz This can help to elucidate its mechanism of action at the molecular level and guide the design of more potent inhibitors.

Pharmacophore Modeling: By identifying the key structural features of this compound that are responsible for its biological activity, pharmacophore models can be developed. imtm.cz These models can then be used to search virtual libraries of compounds for new molecules with similar activity profiles.

Machine Learning and Artificial Intelligence: AI-driven approaches can be used to analyze large datasets of chemical and biological information to identify new structure-activity relationships and predict the biological activities of novel compounds. imtm.cznih.gov

Virtual Screening: Large chemical databases can be virtually screened to identify compounds with structural similarity to this compound or those that are predicted to bind to its biological targets. mdpi.comnih.gov

By integrating these computational methods with experimental validation, the process of drug discovery and development for this compound can be significantly streamlined. mdpi.comimtm.cz

Integration of Omics Technologies for Biosynthetic Pathway Elucidation

Understanding the biosynthetic pathway of this compound is a fundamental goal that can be achieved through the integration of various "omics" technologies. rsc.orgmaxapress.comnih.govnih.gov Elucidating this pathway is not only of academic interest but also opens the door to the potential for biotechnological production of this compound and its analogues.

A multi-omics approach would involve:

Genomics: Sequencing the genome of the source organism, the marine sponge Agelas nakamurai, can identify gene clusters that may be involved in the biosynthesis of terpenoids and purines, the building blocks of this compound. rsc.orgnih.gov

Transcriptomics: By analyzing the gene expression profile of the sponge under different conditions, it is possible to identify genes that are co-expressed with the production of this compound. rsc.orgmaxapress.comnih.gov This can provide strong clues about the enzymes involved in its biosynthesis.

Proteomics and Chemoproteomics: Identifying the proteins present in the sponge can directly pinpoint the enzymes responsible for the various steps in the biosynthetic pathway. frontiersin.org Chemoproteomics, using specific probes, can identify enzymes that interact with biosynthetic intermediates. frontiersin.org

Metabolomics: Analyzing the full complement of small molecules in the sponge can help to identify the precursors and intermediates of the this compound biosynthetic pathway. rsc.orgnih.govnih.gov

By integrating data from these different omics platforms, a comprehensive picture of the this compound biosynthetic pathway can be constructed. rsc.orgnih.govnih.gov This knowledge can then be used to engineer microbial hosts for the heterologous production of this compound, providing a sustainable and scalable source of this valuable compound. maxapress.comfrontiersin.org

Sustainable Bioproduction Methodologies

The limited availability of this compound from its natural source, the marine sponge Agelas nakamurai, presents a significant bottleneck for further research and development. mdpi.comresearchgate.net Therefore, the development of sustainable bioproduction methodologies is a critical future research trajectory.

Several approaches can be pursued to achieve this goal:

Sponge Mariculture: Cultivating the Agelas sponge in a controlled marine environment could provide a renewable source of biomass. mdpi.comresearchgate.net This approach, however, can be challenging due to the slow growth rates of sponges and their susceptibility to disease and environmental stressors. researchgate.net

Sponge Cell Culture: Establishing stable, continuously growing cell lines from the Agelas sponge would offer a more controlled and scalable method for producing this compound in vitro. researchgate.net

Heterologous Expression in Microbial Hosts: Once the biosynthetic pathway of this compound has been fully elucidated, the responsible genes can be transferred into a microbial host, such as E. coli or yeast. maxapress.comfrontiersin.org This would allow for large-scale fermentation-based production of this compound, offering a sustainable and cost-effective alternative to chemical synthesis or extraction from the natural source. maxapress.comfrontiersin.org

Semi-synthesis: Another viable strategy is the semi-synthetic approach, where a readily available natural product precursor is chemically modified to produce the final target compound. nih.gov This can be a more efficient route than total synthesis, especially for complex molecules.

The development of these bioproduction methods is essential for ensuring a reliable supply of this compound for preclinical and potentially clinical studies, ultimately paving the way for its potential therapeutic applications. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the established protocols for isolating and characterizing Agelasine E from marine sponges, and how can researchers ensure reproducibility in different laboratory settings?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Structural characterization employs NMR (¹H, ¹³C, 2D experiments) and mass spectrometry (HR-ESI-MS). To ensure reproducibility, document solvent ratios, column specifications, and instrumentation parameters (e.g., NMR field strength). Cross-validate results with independent labs using identical sponge subspecies and extraction conditions .

Q. How do researchers determine the purity and structural integrity of this compound post-synthesis, and what analytical techniques are considered gold standards for validation?

- Methodological Answer : Purity is assessed via HPLC (≥95% peak area) and corroborated by melting point analysis. Structural integrity is confirmed through comparative spectroscopy (e.g., NMR chemical shift matching with literature, IR for functional groups). X-ray crystallography is definitive for novel analogs. For reproducibility, adhere to IUPAC guidelines for reporting spectral data and deposit raw datasets in supplementary materials .

Q. What in vitro assays are most effective for preliminary evaluation of this compound’s antimicrobial activity, and how should researchers control for false positives?

- Methodological Answer : Use standardized microdilution assays (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include negative controls (solvent-only) and positive controls (e.g., ciprofloxacin). Mitigate false positives by repeating assays in triplicate, using ATP bioluminescence to confirm bactericidal effects, and checking for compound solubility issues via dynamic light scattering .

Advanced Research Questions

Q. What experimental strategies are recommended to elucidate the mechanism of action of this compound against antibiotic-resistant bacterial strains, particularly when initial assays show variable efficacy?

- Methodological Answer : Combine transcriptomic profiling (RNA-seq) with proteomic analysis (LC-MS/MS) to identify target pathways. Use molecular docking simulations to predict interactions with bacterial enzymes (e.g., DNA gyrase). Address variability by standardizing bacterial growth phases (OD₆₀₀ measurement) and incorporating chemostat cultures to minimize metabolic heterogeneity .

Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound across different cancer cell lines, and what statistical approaches validate these discrepancies?

- Methodological Answer : Perform meta-analysis of existing data to identify confounding factors (e.g., cell line origin, passage number). Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies. Validate via 3D tumor spheroid models to mimic in vivo conditions. Cross-reference with databases like NCI-60 to contextualize cell line-specific sensitivities .

Q. What methodologies optimize the synthesis of this compound analogs to enhance bioactivity while minimizing structural instability?

- Methodological Answer : Employ computational tools (e.g., DFT calculations) to predict stable analogs. Use parallel synthesis with diversity-oriented libraries, focusing on modifying the terpenoid moiety. Characterize stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by LC-MS. Validate bioactive analogs in membrane permeability assays (Caco-2 cells) .

Q. How should researchers design experiments to investigate this compound’s immunomodulatory effects when conflicting data arise from murine versus human macrophage models?

- Methodological Answer : Conduct species-specific cytokine profiling (e.g., IL-6, TNF-α) using ELISA/MSD assays. Compare TLR4/NF-κB activation pathways via Western blot. Address discrepancies by using humanized mouse models or primary human cells from multiple donors. Apply Bayesian statistics to quantify model-derived uncertainty .

Methodological Considerations for Data Analysis

- Handling Contradictory Bioactivity Data : Use sensitivity analysis to weigh variables (e.g., assay type, exposure time). Apply machine learning (e.g., random forest) to identify predictors of activity .

- Structural-Activity Relationship (SAR) Studies : Combine QSAR modeling with fragment-based crystallography to map critical functional groups. Validate predictions via site-directed mutagenesis of target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.